Defucogilvocarcin V

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Defucogilvocarcin V is a natural product found in Streptomyces lividans, Streptomyces, and other organisms with data available.

科学研究应用

Synthesis of Defucogilvocarcin V

The total synthesis of this compound has been achieved through various methodologies, highlighting its complex structure. One notable approach is the Meyers biaryl strategy, which allows for selective functionalization of the compound's A ring. This method has proven effective in producing this compound with high specificity and yield .

Table 1: Summary of Synthesis Methods

This compound exhibits significant biological activity, particularly in the realm of oncology. Studies have shown that it possesses potent antitumor effects against various cancer cell lines. For instance, it has been reported to inhibit cell proliferation and induce apoptosis in cervical cancer cells, demonstrating its potential as an anticancer agent .

Table 2: Biological Activity Overview

| Cancer Type | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Cervical Cancer | HeLa | 7.74 | Inhibition of VEGFR-2 signaling |

| Breast Cancer | MCF-7 | 3.88 | Induction of apoptosis |

| Liver Cancer | HepG2 | 0.56 | Cytotoxic effects on tumor cells |

Case Studies and Clinical Implications

While extensive clinical trials are still needed, preliminary studies provide a foundation for understanding the clinical implications of this compound:

- A study demonstrated that combining this compound with cisplatin significantly reduced resistance in cervical cancer cells, suggesting a synergistic effect that could enhance treatment outcomes .

- Another investigation highlighted its effectiveness against resistant strains of breast cancer cells, indicating a promising avenue for future research into combination therapies .

常见问题

Basic Research Questions

Q. What are the key structural features of Defucogilvocarcin V that influence its biological activity?

this compound (DGV) contains a benzo[d]naphtho[1,2-b]pyran-6-one chromophore, which is critical for its DNA-binding and antitumor activity. The C-glycosylation pattern (e.g., a 4-O-methyl-L-arcanosyl moiety at C10) enhances solubility and target specificity. Structural modifications at the C8 side chain (e.g., hydroxylation or methylation) correlate with variations in bioactivity among gilvocarcin analogs. Researchers should prioritize NMR and X-ray crystallography to confirm stereochemistry, as even minor structural deviations can alter pharmacological properties .

Q. Which enzymatic systems are critical for this compound biosynthesis?

DGV biosynthesis relies on a type II polyketide synthase (PKS) system, including ketosynthase (GilA), chain-length factor (GilB), and acyl carrier protein (GilC). Post-PKS tailoring enzymes, such as oxygenases (GilOI, GilOII, GilOIV), a C-glycosyltransferase (GilGT), and a methyltransferase (GilMT), are essential for oxidative rearrangement, glycosylation, and methylation. For pathway validation, heterologous expression in Streptomyces lividans TK24 and in vitro reconstitution assays are recommended to isolate enzyme functions .

Q. How can researchers design experiments to validate intermediates in the gilvocarcin biosynthetic pathway?

Use isotopic labeling (e.g., ¹³C-acetate) to track precursor incorporation into intermediates like UWM6 (10) or prejadomycin (14). HPLC and LC-MS should monitor enzymatic reactions, comparing retention times and mass profiles with synthetic standards. For disputed intermediates (e.g., 10 vs. 14), perform knockout studies of GilOI or GilOII to observe metabolite accumulation .

Advanced Research Questions

Q. How do contradictions in proposed biosynthetic intermediates impact pathway validation?

Initial hypotheses suggested UWM6 (10) as a key intermediate, but in vitro assays revealed it is a shunt product formed via spontaneous decarboxylation of the ACP-tethered intermediate 8. In contrast, prejadomycin (14) is enzymatically converted into DGV, confirming its role as a true intermediate. Researchers must distinguish between enzyme-catalyzed steps and non-enzymatic side reactions by conducting parallel assays with and without PKS enzymes .

Q. What experimental strategies resolve ambiguities in post-PKS tailoring steps?

Combinatorial biosynthetic enzymology—systematically varying enzyme mixtures in vitro—can dissect oxidative rearrangement steps. For example:

- GilOI-GilOII-GilOIV complex : Reconstitute these oxygenases to test their proposed role in C–C bond cleavage.

- GilR : Validate its function in lactonization using pregilvocarcins 22/23 as substrates.

Cross-reference mutant strain metabolite profiles (e.g., GilOIII knockout produces 5) with in vitro results to clarify ambiguous steps .

Q. How can researchers address low solubility of this compound in pharmacological studies?

Modify the glycosyl moiety (e.g., replacing 4-O-methyl-L-arcanosyl with a more polar sugar) or introduce solubilizing groups at C7. Use pro-drug formulations (e.g., ester derivatives) or nanoparticle encapsulation to enhance bioavailability. Structural analogs like 4′-hydroxy-gilvocarcin M (6) show improved solubility while retaining activity, guiding rational design .

Q. What methodologies reconcile discrepancies in enzyme roles proposed by genetic vs. in vitro studies?

Genetic knockout studies (e.g., GilOI inactivation accumulating 14/15) may suggest enzyme functions that in vitro assays fail to replicate due to substrate channeling or cofactor requirements. Use proteomics to identify enzyme complexes (e.g., GilOI-OII-OIV) and surface plasmon resonance (SPR) to test protein-protein interactions. Complement with cryo-EM to visualize spatial arrangements .

Q. Methodological Guidelines

- Data Contradiction Analysis : Compare mutant strain metabolomes (HPLC/LC-MS) with in vitro reaction outcomes. Use statistical tools like PCA to identify outlier metabolites.

- Experimental Reproducibility : Document enzyme purification protocols (e.g., His-tag affinity chromatography) and buffer conditions (pH, cofactors) to ensure consistency across labs .

属性

CAS 编号 |

80155-95-9 |

|---|---|

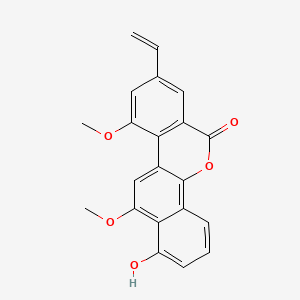

分子式 |

C21H16O5 |

分子量 |

348.3 g/mol |

IUPAC 名称 |

8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one |

InChI |

InChI=1S/C21H16O5/c1-4-11-8-14-18(16(9-11)24-2)13-10-17(25-3)19-12(6-5-7-15(19)22)20(13)26-21(14)23/h4-10,22H,1H2,2-3H3 |

InChI 键 |

CZOCDNQYMADMLK-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC2=C1C3=CC(=C4C(=C3OC2=O)C=CC=C4O)OC)C=C |

规范 SMILES |

COC1=CC(=CC2=C1C3=CC(=C4C(=C3OC2=O)C=CC=C4O)OC)C=C |

Key on ui other cas no. |

80155-95-9 |

同义词 |

1-hydroxy-10,12-dimethoxy-8-vinyl-6H-benzo(d)naphthol(1,2b)PYRAN-6-ONE defucogilvocarcin V gilvocarcin V aglycone |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。